An In-depth Technical Guide to 3,5-Dichloropyridazin-4-amine: Chemical Properties and Structure
An In-depth Technical Guide to 3,5-Dichloropyridazin-4-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3,5-Dichloropyridazin-4-amine. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Identity and Properties
3,5-Dichloropyridazin-4-amine, with the CAS number 53180-76-0, is a heterocyclic aromatic amine. Its core structure consists of a pyridazine ring substituted with two chlorine atoms and an amine group. The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H3Cl2N3 | |
| Molecular Weight | 163.99 g/mol | |
| Appearance | White solid | |
| Melting Point | 176-178 °C | |
| Boiling Point (Predicted) | 331.3 ± 37.0 °C at 760 mmHg | |
| InChI Key | RPFJGTZUJUOCCL-UHFFFAOYSA-N | |
| Synonyms | 4-Amino-3,5-dichloropyridazine, 3,5-dichloro-4-pyridazinamine |
Chemical Structure
The chemical structure of 3,5-Dichloropyridazin-4-amine is characterized by a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The ring is substituted with chlorine atoms at positions 3 and 5, and an amine group at position 4.
Structure:
Spectral Data
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¹H NMR: A singlet for the aromatic proton on the pyridazine ring and a broad singlet for the amine protons.
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¹³C NMR: Four distinct signals for the four carbon atoms in the pyridazine ring. The chemical shifts would be influenced by the electronegative chlorine and nitrogen atoms.
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IR Spectroscopy: Characteristic peaks for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C=N and C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).
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Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of two chlorine atoms.
Experimental Protocols: Synthesis of 3,5-Dichloropyridazin-4-amine
Two primary methods for the synthesis of 3,5-Dichloropyridazin-4-amine from 3,4,5-trichloropyridazine have been reported.
Conventional Synthesis in a Sealed Tube
This method involves the reaction of 3,4,5-trichloropyridazine with ammonia in ethanol under heat and pressure.
Methodology:
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Saturate dry ethanol with ammonia gas.
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Place 8.0 grams of 3,4,5-trichloropyridazine in a sealed tube with the ammonia-saturated ethanol.
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Heat the reaction mixture at 120-130 °C for five hours.
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After cooling, open the tube and concentrate the reaction mixture under reduced pressure.
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Dissolve the residue in 20 ml of chloroform and heat under reflux for 20 minutes.
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Allow the solution to cool to room temperature for several hours to allow for precipitation.
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Collect the solid precipitate by filtration.
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Recrystallize the crude product from water to yield pure 4-amino-3,5-dichloropyridazine.[1]
Experimental Workflow: Conventional Synthesis
Caption: Conventional synthesis workflow for 3,5-Dichloropyridazin-4-amine.
Microwave-Assisted Synthesis
This modern approach utilizes microwave irradiation to accelerate the reaction.
Methodology:
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Dissolve 3,500 mg (2.73 mmol) of 3,4,5-trichloropyridazine in a mixture of 5.5 mL of ethanol and 5.5 mL of ammonium hydroxide in a microwave reactor.
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Heat the mixture at 120 °C for 25 minutes under microwave irradiation.
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After the reaction is complete, concentrate the solution under reduced pressure to remove the solvent.
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Purify the crude product by silica gel column chromatography, eluting with a mixed solution of acetone and dichloromethane (0-15% acetone) to obtain 3,5-Dichloropyridazin-4-amine.
Experimental Workflow: Microwave-Assisted Synthesis
Caption: Microwave-assisted synthesis of 3,5-Dichloropyridazin-4-amine.
Potential Biological Activity and Signaling Pathway Involvement
While direct studies on the biological activity of 3,5-Dichloropyridazin-4-amine are limited, the pyridazine scaffold is a well-known pharmacophore in medicinal chemistry, with many derivatives exhibiting potent anticancer activity. Structurally related compounds have been shown to act as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.
A plausible mechanism of action for compounds with a dichloropyridazine core is the inhibition of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, a process that is essential for tumor growth and metastasis. Inhibition of VEGFR signaling can block tumor angiogenesis, thereby restricting tumor growth and spread.
Below is a diagram illustrating the putative involvement of a compound like 3,5-Dichloropyridazin-4-amine in the VEGFR signaling pathway. It is important to note that this is a hypothesized pathway based on the activity of structurally similar molecules and requires experimental validation for 3,5-Dichloropyridazin-4-amine itself.
Putative Signaling Pathway: VEGFR Inhibition
Caption: Putative inhibition of the VEGFR signaling pathway.
Conclusion
3,5-Dichloropyridazin-4-amine is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and development. While comprehensive spectral and biological data are still emerging, its structural similarity to known kinase inhibitors suggests that it may possess valuable pharmacological activities. The experimental protocols provided herein offer a starting point for its synthesis and subsequent evaluation in various biological assays. Further research is warranted to fully elucidate its chemical and biological profile and to explore its potential as a therapeutic agent.
